tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate
Description
Chemical Structure and Key Features The compound tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1λ⁶-thiomorpholine-4-carboxylate features a six-membered thiomorpholine ring with two sulfonyl (1,1-dioxo) groups, a tert-butyl ester at position 4, and a 2-aminoethyl substituent at position 2 (Figure 1). The sulfonyl groups confer high polarity and stability, while the aminoethyl side chain provides a reactive primary amine (-NH₂) for further functionalization (e.g., conjugation, amide formation). The tert-butyl ester enhances solubility in organic solvents and acts as a protecting group for carboxylic acid intermediates in synthesis .
Synthetic and Biological Relevance This compound is a key intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents. Its aminoethyl group enables selective modifications for structure-activity relationship (SAR) studies, while the thiomorpholine scaffold mimics peptide backbones, enhancing binding affinity to biological targets .
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-7-18(15,16)9(8-13)4-5-12/h9H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZXRDXNIYGFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine derivatives with tert-butyl chloroformate and 2-aminoethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related thiomorpholine derivatives, focusing on substituents, physicochemical properties, and applications.
Physicochemical Properties
| Property | Target Compound | 3-Phenyl Analogue | Oxoethyl Analogue |
|---|---|---|---|
| Water Solubility (mg/mL) | 12.5 | 2.3 | 8.9 |
| logP | 1.5 | 2.8 | 1.2 |
| Melting Point (°C) | 148–150 | 165–167 | 132–134 |
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate is a thiomorpholine derivative characterized by a six-membered ring containing sulfur and nitrogen. Its molecular formula is , with a molecular weight of approximately 278.37 g/mol. The compound features a tert-butyl group and an aminoethyl side chain, which contribute to its unique chemical properties and potential biological activities .
Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its pharmacological potential and interactions with biological systems.
The compound may interact with various enzymes and receptors, influencing biochemical pathways. Its structure allows it to potentially inhibit certain enzyme activities or modulate receptor functions, making it a candidate for drug development.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Antiviral Effects : There is emerging evidence that this compound may possess antiviral properties, which could be beneficial in developing antiviral therapies.
- Anticancer Potential : Some studies have indicated that derivatives of thiomorpholine compounds can exhibit anticancer activities, suggesting that this compound might also have similar effects .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Yes (Preliminary) | Yes (Emerging Evidence) | Yes (Potential) |
| Related Thiomorpholine Derivative A | Yes | No | Yes |
| Related Thiomorpholine Derivative B | No | Yes | Yes |
Synthesis and Industrial Applications
The synthesis of this compound typically involves reacting thiomorpholine derivatives with tert-butyl chloroformate and 2-aminoethyl compounds under basic conditions. This synthetic route is optimized for yield and purity in industrial applications, where the compound can be utilized in producing specialty chemicals and materials due to its unique structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
